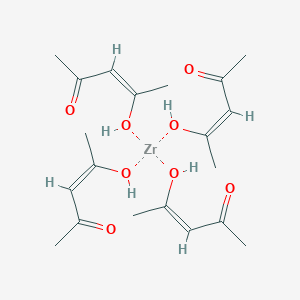
Zirconium acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
This compound is a white solid that exhibits high solubility in nonpolar organic solvents but is not soluble in simple hydrocarbons . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium acetylacetonate is typically synthesized by reacting zirconium oxychloride with acetylacetone. The reaction proceeds as follows:
ZrOCl2+4Hacac→Zr(acac)4+2HCl+H2O
where Hacac represents acetylacetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
化学反応の分析
Types of Reactions: Zirconium acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state zirconium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Zirconium oxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
科学的研究の応用
Materials Science
Nanocrystal Synthesis
Zirconium acetylacetonate serves as a precursor for synthesizing zirconia (ZrO₂) nanocrystals. Research has demonstrated that using hydrous this compound complexes can produce both monoclinic and tetragonal zirconium oxide nanocrystals with controlled sizes ranging from 5 to 20 nm. This method involves solvothermal synthesis, where polymers like poly(ethyleneimine) act as stabilizers to ensure uniform gel formation during the process .
Nanofiber Production
Another notable application is in the fabrication of zirconia nanofibers via electrospinning. By combining this compound with polyacrylonitrile (PAN), researchers have successfully created nanofibers with an average diameter of about 75 nm. These nanofibers exhibit potential for use in high-strength materials due to their unique structural properties .
Polymer Chemistry
Catalyst in Ring-Opening Polymerization
this compound is recognized for its role as an efficient catalyst in ring-opening polymerization (ROP). It facilitates the synthesis of biodegradable polyacids and copolymers, such as those derived from lactide and trimethylene carbonate. This application highlights its potential in creating environmentally friendly materials through one-step synthesis processes .
Thermal Activation for Polyurethane Foams
The compound has also been explored as a catalyst for producing high-quality polyurethane foams. Studies indicate that thermal activation of this compound can yield foams with desirable properties, positioning it as a safer alternative to traditional toxic catalysts .
Electronics and Energy
Solid Oxide Fuel Cells
Due to its high oxygen ion conductivity, this compound finds applications in solid oxide fuel cells (SOFCs). The compound's ability to enhance ionic conductivity makes it valuable in developing efficient energy conversion systems .
Oxygen Sensors
In addition to fuel cells, zirconium compounds are utilized in oxygen sensors, leveraging their conductive properties to improve sensor performance and reliability.
Case Studies
作用機序
The mechanism by which zirconium acetylacetonate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic processes and material synthesis. The pathways involved often include ligand exchange, coordination to metal centers, and subsequent chemical transformations.
類似化合物との比較
- Zirconium(IV) chloride (ZrCl₄)
- Zirconium(IV) nitrate (Zr(NO₃)₄)
- Zirconium(IV) sulfate (Zr(SO₄)₂)
Comparison: Zirconium acetylacetonate is unique due to its high solubility in nonpolar organic solvents and its stability in various chemical environments. Unlike zirconium chloride or nitrate, which are more reactive and less stable, this compound provides a more controlled reactivity, making it suitable for precise applications in material science and catalysis .
特性
CAS番号 |
17501-44-9 |
|---|---|
分子式 |
C20H32O8Zr |
分子量 |
491.7 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChIキー |
YOBOXHGSEJBUPB-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zr+4] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |
Key on ui other cas no. |
17501-44-9 |
物理的記述 |
Off-white powder; [MSDSonline] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















